Lipophilicity (XLogP3) Comparison: 3-Ethyl-1-methyl vs. 1-Methyl-1H-pyrazole-4-carboxylic acid
The target compound exhibits an XLogP3 of 0.6, which is substantially higher than the -0.2 value of the 1-methyl-1H-pyrazole-4-carboxylic acid analog lacking the 3-ethyl group [1][2]. This 0.8 log unit increase indicates significantly greater lipophilicity, which can enhance membrane permeability and alter extraction behavior in synthetic workup.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-4-carboxylic acid: XLogP3 = -0.2 |
| Quantified Difference | ΔXLogP3 = +0.8 (400% increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability in cell-based assays and better organic-phase extractability during synthesis, directly impacting experimental design and compound selection.
- [1] PubChem Compound Summary for CID 14277916, 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information (NCBI). XLogP3-AA = 0.6. View Source
- [2] PubChem Compound Summary for CID 643160, 1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information (NCBI). XLogP3-AA = -0.2. View Source
